Siamycin II -

Siamycin II

Catalog Number: EVT-244482
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Siamycin II is a natural product found in Streptomyces with data available.
Source

The primary source of siamycin II is the actinobacterium Streptomyces humidus. This bacterium has been identified as a producer of various bioactive compounds, including other siamycin variants and related lasso peptides. The biosynthetic gene cluster responsible for siamycin II production has been characterized through genome mining techniques, revealing insights into its genetic makeup and regulatory mechanisms .

Classification

Siamycin II belongs to the class of lasso peptides, which are characterized by a unique structure involving a macrolactam ring formed by a peptide chain that threads through itself, creating a loop. This structural feature contributes to its stability and biological activity. Siamycin II is also classified as an anti-HIV peptide due to its demonstrated inhibitory effects on viral replication .

Synthesis Analysis

Methods

The synthesis of siamycin II involves several steps, primarily through the action of specific enzymes encoded within its biosynthetic gene cluster. The process typically includes:

  • Gene Cloning: The genes responsible for siamycin II production are cloned into expression vectors for heterologous expression in host organisms such as Escherichia coli.
  • Fermentation: Cultivation of the producing strain under optimized conditions allows for the accumulation of siamycin II in the culture medium.
  • Isolation: Post-fermentation, siamycin II is extracted from the broth using solvent extraction methods followed by purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for characterization .

Technical Details

The biosynthetic pathway involves several key enzymes that facilitate the formation of the lasso structure. These include:

  • Peptide Cyclization Enzymes: These enzymes catalyze the formation of the macrolactam ring.
  • Disulfide Bond Formation: Enzymes that introduce disulfide bonds contribute to the structural integrity and stability of siamycin II .
Molecular Structure Analysis

Structure

Siamycin II exhibits a complex molecular structure characterized by:

  • A macrolactam ring, which is formed through cyclization.
  • Two disulfide bonds, which enhance its stability and biological activity.
  • An amphipathic character, allowing it to interact with lipid membranes effectively .

Data

The molecular formula for siamycin II is C₁₉H₂₉N₃O₅S₂, with a molecular weight of approximately 433.58 g/mol. Structural analyses have confirmed its unique lasso configuration through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Reactions

Siamycin II undergoes various chemical reactions that are critical for its biological activity:

  • Inhibition of Cell Wall Biosynthesis: Siamycin II targets lipid II, a crucial component in bacterial cell wall synthesis, thereby exerting antibacterial effects.
  • Antiviral Activity: The compound has shown promise in inhibiting HIV replication through mechanisms that may involve interference with viral entry or replication processes .

Technical Details

The specific interactions at the molecular level are still under investigation, but preliminary studies suggest that siamycin II may disrupt membrane integrity or interfere with essential cellular processes in target organisms.

Mechanism of Action

Process

The mechanism by which siamycin II exerts its biological effects involves several steps:

  1. Binding to Target Molecules: Siamycin II binds to lipid II in bacterial membranes.
  2. Disruption of Cell Wall Integrity: This binding inhibits the synthesis of peptidoglycan, leading to compromised cell wall integrity and eventual cell lysis.
  3. Antiviral Effects: In HIV-infected cells, siamycin II may inhibit viral replication by targeting specific stages in the viral life cycle .

Data

Research indicates that siamycin II's effectiveness against HIV may be attributed to its ability to interfere with viral entry or reverse transcription processes, although further studies are needed to elucidate these pathways fully.

Physical and Chemical Properties Analysis

Physical Properties

Siamycin II is typically encountered as a white to off-white powder. It is soluble in polar solvents like dimethyl sulfoxide and methanol but exhibits limited solubility in non-polar solvents.

Chemical Properties

  • Stability: The presence of disulfide bonds contributes to the thermal stability of siamycin II.
  • Reactivity: It can undergo reduction reactions that may affect its biological activity, particularly under varying pH conditions .

Relevant Data or Analyses

Analytical techniques such as HPLC and MS have been employed to determine purity levels and confirm structural integrity during synthesis and isolation processes.

Applications

Siamycin II has several scientific uses:

  • Antiviral Agent: Its potential as an anti-HIV compound makes it a candidate for further pharmaceutical development.
  • Antibacterial Agent: Research into its antibacterial properties suggests possible applications in treating infections caused by Gram-positive bacteria.
  • Biological Research: Studies on its mechanism of action contribute to understanding peptide interactions with cellular membranes and can inform drug design strategies for similar compounds .
Biosynthesis and Origin of Siamycin II

Streptomyces-Derived Peptide Biosynthesis Pathways

Siamycin II belongs to the ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by Streptomyces species. Its biosynthesis initiates with the ribosomal assembly of a linear precursor peptide encoded by a structural gene within a biosynthetic gene cluster (BGC). This precursor consists of an N-terminal leader sequence and a C-terminal core peptide that matures into the final lasso structure. Class I lasso peptides like Siamycin II require three fundamental enzymatic steps:

  • Leader Peptide Cleavage: An ATP-dependent cysteine protease (B protein) removes the leader sequence, exposing the core peptide’s N-terminus [1] [4].
  • Macrolactam Ring Formation: An ATP-dependent macrolactam synthetase (C protein) catalyzes isopeptide bond formation between the N-terminal α-amine and the side-chain carboxylate of an aspartate/glutamate residue at position 9, creating a 9-residue ring [1] [7].
  • Disulfide Bond Formation: Two intramolecular disulfide bonds are installed, characteristic of class I lasso peptides, contributing to structural rigidity and biological stability. This step may involve dedicated oxidoreductases or occur spontaneously [4] [10].

Table 1: Key Enzymatic Steps in Siamycin II Biosynthesis

StepEnzyme TypeFunction
Leader peptide cleavageCysteine protease (B protein)Exposes core peptide N-terminus
Macrolactam cyclizationMacrolactam synthetase (C)Forms isopeptide bond between N-terminus and Asp/Glu residue
Disulfide bond formationThiol-disulfide oxidoreductaseInstalls two disulfide bridges stabilizing the lasso topology

The threaded C-terminal tail passes through the macrolactam ring before cyclization, creating a topologically constrained "lasso" knot that confers exceptional resistance to thermal, chemical, and proteolytic degradation [1] [4].

Gene Cluster Identification and Post-Translational Modifications

The biosynthetic gene cluster (BGC) for Siamycin II was identified through genome mining of Streptomyces sp. AA6532, revealing a conserved organization typical of class I lasso peptides. The cluster spans ~12 kb and includes the following core genes:

Table 2: Gene Functions in Siamycin II Biosynthetic Cluster

GeneProductFunction
spiAPrecursor peptideEncodes leader-core peptide (core: CLGIGSCPDFFAGCGYAIVCFW)
spiB1PqqD-family chaperoneBinds leader via RiPP Recognition Element (RRE) domain
spiB2Cysteine proteaseCleaves leader peptide
spiCAsparagine synthase-like enzymeCatalyzes ATP-dependent macrolactam formation
spiD1-D4ABC transportersExport mature peptide and confer self-immunity
spiE/FDoxX/thioredoxin-like proteinsPutative disulfide bond formation (non-essential)
spiR/GLuxR regulators/histidine kinaseCluster regulation in response to environmental cues

Post-translational modifications (PTMs) are critical for Siamycin II’s bioactivity:

  • Macrolactamization: Residue Asp9’s side-chain carboxylate links to the N-terminal Cys1, forming a 9-amino-acid ring [1] [10].
  • Disulfide Bonds: Two bridges (Cys1–Cys13 and Cys7–Cys19) create a tricyclic scaffold, locking the tail within the ring [4] [10].
  • C-Terminal Epimerization: Like humidimycin, Siamycin II’s C-terminal tryptophan may undergo non-enzymatic epimerization, though the mechanism remains unconfirmed [1].

Heterologous expression of the minimal cluster (spiA, spiB1/B2, spiC) in E. coli or Streptomyces hosts confirms these PTMs suffice for bioactive Siamycin II production [5] [10].

Comparative Analysis of Siamycin I and II Biosynthetic Gene Clusters

Siamycin I and II, isolated from Streptomyces sp. AA3861 and AA6532 respectively, share near-identical structures but exhibit minor sequence variations in their core peptides. Genomic comparisons reveal:

Table 3: Comparative Genomics of Siamycin I (msl) vs. II (spi) Clusters

FeatureSiamycin I (msl cluster)Siamycin II (spi cluster)Functional Implication
Precursor peptidemslA: MSDITEPPALQEIGDFDELTK + corespiA: MSAIYEPPALQEIGDFDELTK + coreLeader dictates enzyme recognition
Core sequenceCLGIGSCPDFFAGCGYAIVCFWCLGIGSCPDFFAGCGYAIVCFWSiamycin II: Phe8 → Siamycin I: Asp8
Regulatory genesmslR1/R2, mslG (TCS)spiR, spiG (TCS)Quorum-sensing-dependent expression
TransportersmslD1-D4 (ABC system)spiD1-D4 (ABC system)Export/immunity
OxidoreductasesmslE (DoxX), mslF (thioredoxin)Absent in some strainsDisulfide bonds form spontaneously

Key distinctions include:

  • Amino Acid Substitution: Siamycin II possesses Phe at position 8 instead of Asp in Siamycin I, altering electrostatic properties but not the lasso topology [10] [1].
  • Regulatory Complexity: Both clusters encode two-component systems (TCS), but Siamycin I’s mslG/R genes show stronger homology to quorum-sensing regulators, potentially enabling denser autoinduction [5] [10].
  • Disulfide Machinery: While mslE/F in Siamycin I are proposed to assist disulfide bonding, their deletion still yields functional peptide, suggesting redundant or spontaneous oxidation. Siamycin II clusters lack clear oxidoreductase homologs, supporting non-enzymatic disulfide formation [4] [5].

These conserved BGC architectures underscore evolutionary optimization for lasso peptide production in Streptomyces, with subtle variations driving functional diversification.

Properties

Product Name

Siamycin II

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